Phenyl 4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)piperidine-1-carboxylate

Description

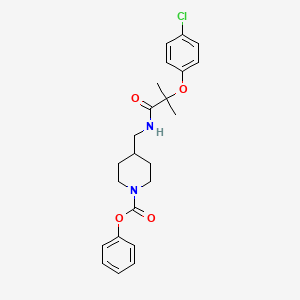

Phenyl 4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a phenyl ester group and a propanamido-methyl side chain bearing a 4-chlorophenoxy moiety.

Properties

IUPAC Name |

phenyl 4-[[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O4/c1-23(2,30-20-10-8-18(24)9-11-20)21(27)25-16-17-12-14-26(15-13-17)22(28)29-19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMQGYUPSYFERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl 4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₈H₂₁ClN₂O₃

- Molecular Weight : 348.82 g/mol

- CAS Number : 26191083

The presence of the piperidine ring and the chlorophenoxy group suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.

Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems or as inhibitors of key enzymes involved in metabolic processes. The specific mechanism of action for this compound remains to be fully elucidated, but preliminary studies suggest it may interact with:

- Neurotransmitter receptors : Potentially acting on serotonin or dopamine receptors.

- Enzymatic pathways : Inhibiting enzymes related to lipid metabolism or neurotransmitter degradation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related piperidine derivatives found promising results against various bacterial strains. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 µg/mL against Mycobacterium tuberculosis . While direct data on this compound is limited, its structural resemblance suggests potential efficacy in this area.

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally related compounds indicated varied therapeutic indices. For example, certain derivatives showed cytotoxic effects on Vero cells with therapeutic indices ranging from 1.5 to 13.3 . This raises concerns regarding the safety profile of this compound, necessitating further investigation into its selectivity and toxicity.

Case Study 1: Anti-Tuberculosis Activity

In a screening of piperidinol analogs, compounds similar to this compound were identified with significant anti-tuberculosis activity. For instance, derivatives exhibiting a chloro substitution at the para position demonstrated MIC values as low as 1.4 µg/mL . These findings suggest that modifications to the piperidine structure could enhance antimicrobial efficacy.

| Compound | MIC (µg/mL) | Chloro Substitution |

|---|---|---|

| 4b | 1.4 | Para |

| 4m | 1.7 | Para (trifluoromethyl) |

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of piperazine derivatives, revealing their potential as NK(1) receptor antagonists . While not directly tested on this compound, the implications for similar compounds suggest a pathway for further exploration in treating anxiety and depression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxylate Derivatives

Piperidine-based esters with substituted side chains are prevalent in pharmaceutical intermediates. Key analogs include:

Key Observations :

- 4-Chlorophenoxy substituents (as in the target compound) are associated with enhanced metabolic stability compared to non-halogenated analogs, as seen in agrochemicals like difenoconazole ().

Chlorophenoxy-Containing Compounds

The 4-chlorophenoxy group is a hallmark of bioactive molecules:

Key Observations :

- The chlorophenoxy group in the target compound may confer resistance to oxidative degradation, a trait critical for prolonged activity in pesticides and pharmaceuticals .

- Compared to difenoconazole, the absence of a triazole ring in the target compound suggests divergent mechanisms of action, possibly favoring kinase or protease inhibition over cytochrome P450 targeting .

Physicochemical Properties

Data from structurally related piperidine derivatives (–11):

Key Observations :

- The target compound’s 4-chlorophenoxy and amide groups may elevate its LogP (~4.0–4.5), aligning with the lipophilicity of carboxyterfenadine .

- High melting points (e.g., 268–287°C in ) suggest strong crystalline packing, which could influence formulation strategies.

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Reaction Atmosphere | Argon to prevent oxidation | |

| Solvent System | Propionic anhydride for reflux | |

| Purification | Chloroform extraction + 2-propanol recrystallization | |

| Yield Monitoring | GC/MS for intermediate verification |

Basic: What analytical techniques confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify substituent positions on the piperidine ring and amide linkages. For instance, aromatic proton signals (δ 7.24–7.40 ppm) and methyl ester peaks (δ 3.78 ppm) are critical markers .

- HPLC : Employ a methanol-buffer mobile phase (65:35, pH 4.6) with sodium octanesulfonate for purity analysis, ensuring baseline separation of impurities .

- GC/MS : Monitor molecular ion peaks (e.g., m/z 380 for analogous compounds) to confirm molecular weight and detect degradation products .

Basic: What in vitro assays are suitable for initial target identification?

Methodological Answer:

- Radiolabeled Binding Assays : Use H-labeled ligands (e.g., SAR-127303 in ) to screen for interactions with receptors like ATF4 or orexin receptors .

- Functional Cell-Based Assays : Transfect cell lines (e.g., HEK293) with target receptors and measure cAMP or calcium flux responses to compound exposure .

- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., MAFP for serine hydrolases) .

Advanced: How to design SAR studies for pharmacophoric elucidation?

Methodological Answer:

- Core Modifications : Compare bioactivity of derivatives with altered piperidine substituents (e.g., tert-butyl vs. benzyl groups) to identify critical hydrophobic interactions .

- Functional Group Scanning : Replace the chlorophenoxy moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on binding .

- Table 2: SAR Insights from Analogous Compounds

| Compound Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Benzyl substituent on piperidine | Enhanced receptor affinity | |

| Methoxycarbonyl group | Improved metabolic stability | |

| Sulfonamide linkage | Increased solubility |

Advanced: Addressing discrepancies in biological activity data across assays

Methodological Answer:

- Assay Standardization : Replicate conditions (e.g., pH, temperature) across platforms. For example, buffer systems with sodium acetate (pH 4.6) stabilize compounds during HPLC and bioassays .

- Control Compounds : Use established inhibitors (e.g., JZL-184 in ) as internal benchmarks to normalize data .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line variability, solvent effects) .

Advanced: Mitigating solubility/stability challenges in vivo

Methodological Answer:

- Prodrug Formulation : Introduce hydrolyzable esters (e.g., tert-butyl carboxylates) to enhance solubility, as demonstrated in PROTAC designs .

- Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability, leveraging methods from agrochemical formulations .

- Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.